molecular formula C9H5BrO2 B180414 7-Bromo-4H-chromen-4-one CAS No. 168759-60-2

7-Bromo-4H-chromen-4-one

Cat. No. B180414
M. Wt: 225.04 g/mol
InChI Key: WWAOCYNUAWVKGQ-UHFFFAOYSA-N
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Description

“7-Bromo-4H-chromen-4-one” is a complex organic compound that has gained increasing attention in recent years due to its versatile properties and potential applications in various fields of research and industry. It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Synthesis Analysis

The synthesis of “7-Bromo-4H-chromen-4-one” involves the hydrogenation addition of 7-Bromo-benzopyrone catalyzed by Wilkinson’s catalyst Rhodium (Ⅰ) tris (triphenylphosphine) chloride [Rh (PPh3)3Cl]. The structure was confirmed by1 H NMR and MS .


Molecular Structure Analysis

The molecular formula of “7-Bromo-4H-chromen-4-one” is C9H5BrO2 . The InChIKey is WWAOCYNUAWVKGQ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=C (C=C1Br)OC=CC2=O .


Chemical Reactions Analysis

The chroman-4-one framework, which “7-Bromo-4H-chromen-4-one” belongs to, acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

The molecular weight of “7-Bromo-4H-chromen-4-one” is 225.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

  • Scientific Field: Organic & Biomolecular Chemistry

    • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
  • Scientific Field: Medicinal Chemistry

    • Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
    • Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
  • Scientific Field: Pharmacology

    • Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
    • Several analogues of chromane are also available in market like tocopherols (vitamin E), taxifolin (antidiabetic), tetrazole (antidiabetic), troglitazone (antidiabetic), ormeloxifene (anticancer) and nebivolol (beta-blocker) .
  • Scientific Field: Drug Designing and Development

    • Chroman-4-one is used as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
    • More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to chemistry community .
  • Scientific Field: Synthetic Methodology

    • The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
    • Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes various synthetic methods of preparation reported on chroman-4-one derivatives .
  • Scientific Field: Natural Product Chemistry

    • Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols .
    • Several isolated flavanones, flavonols, homoisoflavonoids like naringenin, naringin, myricetin, dihydroquercetin and kaempferol are also under clinical studies .

Safety And Hazards

While specific safety and hazard information for “7-Bromo-4H-chromen-4-one” is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The chroman-4-one framework, which “7-Bromo-4H-chromen-4-one” belongs to, is a privileged structure in heterocyclic chemistry and drug discovery. It acts as a major building block in a large class of medicinal compounds . Therefore, it is expected that future research will continue to explore the potential applications of “7-Bromo-4H-chromen-4-one” and related compounds in various fields of research and industry.

properties

IUPAC Name

7-bromochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOCYNUAWVKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595586
Record name 7-Bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4H-chromen-4-one

CAS RN

168759-60-2
Record name 7-Bromo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Conc. HCl (100 mL) was added to a solution of (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (31.9 g, 118 mmol) in dichloromethane (900 mL) and the reaction mixture was heated at reflux 40 min with vigorous stirring. After being cooled to room temperature, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 3M potassium carbonate soln, water, and dried over Na2SO4. Filtration and concentration gave 7-bromo-4H-chromen-4-one as a pale yellow solid. LCMS 224.9 (M+H); 1H NMR (DMSO-d6) 8.29-8.31 (d, 1H), 7.92-7.99 (m, 2H), 7.64-7.66 (dd, 1H), 6.37-6.39 (d, 1H).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Yu, L Tong, B Hu, B Zhong, J Hao, T Ji… - Journal of medicinal …, 2016 - ACS Publications
The discovery of potent and pan-genotypic HCV NS5A inhibitors faces many challenges including the significant diversity among genotypes, substantial potency shift conferred on some …
Number of citations: 29 pubs.acs.org
EU Mughal, A Sadiq, J Ashraf, MN Zafar, SH Sumrra… - Bioorganic …, 2019 - Elsevier
To explore new scaffolds for the treat of Alzheimer’s disease appears to be an inspiring goal. In this context, a series of varyingly substituted flavonols and 4-thioflavonols have been …
Number of citations: 28 www.sciencedirect.com
F Erben, M Wurster, M Lalk, U Lindequist… - Monatshefte für Chemie …, 2013 - Springer
… According to the general procedure 451ámg 7-bromo-4H-chromen-4-one (4f, 2.0ámmol), 0.48ácm 3 TMSOTf (2.0ámmol), and 2.6ácm 3 vinylmagnesium bromide solution (2.6ámmol) …
Number of citations: 1 link.springer.com

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